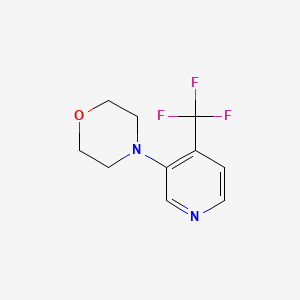

4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)pyridin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-7-9(8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVCZBNWHUUFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including cyclocondensation reactions involving trifluoromethyl-containing building blocks.

Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions where the pyridine derivative reacts with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials with specific electronic and optical characteristics.

Biological Studies: It is employed in studies related to enzyme inhibition and receptor modulation, contributing to the understanding of various biological processes.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural Analogues in Antimalarial Research

Compound 80 :

- Structure : 4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine.

- Key Differences : Replaces the trifluoromethylpyridinyl group with a fluoropyridinyl-pyrimidine core and introduces a piperidine linker.

- Activity : Exhibits potent antimalarial activity (IC₅₀ < 50 nM) due to the pyrimidine scaffold’s ability to inhibit parasitic kinases. The fluoropyridinyl group enhances target binding via halogen bonding .

Compound 75 :

- Structure : 4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine.

- Key Differences : Incorporates a difluoropiperidinyl group instead of trifluoromethylpyridinyl.

- Activity : Reduced metabolic clearance compared to Compound 80, attributed to the difluoropiperidine’s resistance to oxidative degradation. However, lower solubility limits bioavailability .

Patent-Derived Compounds with Morpholine-Trifluoromethylpyridine Motifs

EP 4 374 877 A2 Derivatives :

- Structure: Complex molecules like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.

- Key Differences: Integrate additional heterocycles (e.g., pyrrolopyridazine) and functional groups (cyano, hydroxy).

- Application : Designed as kinase inhibitors (e.g., ALK, ROS1). The trifluoromethylpyridinyl-morpholine segment contributes to ATP-binding pocket interactions, while the pyrrolopyridazine core enhances selectivity .

Pyridine Derivatives with Trifluoromethyl Groups

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine :

- Structure : Pyridine ring with trifluoromethylphenyl at the 6-position and amine at the 3-position.

- Key Differences : Lacks the morpholine ring, reducing solubility but increasing lipophilicity.

- Application : Intermediate in synthesizing fluorescent probes or agrochemicals. The amine group allows for further functionalization .

4-Trifluoromethyl-pyridine-3-boronic Acid :

- Structure : Boronic acid-substituted trifluoromethylpyridine.

- Key Differences : The boronic acid group enables Suzuki-Miyaura cross-coupling, making it a precursor for complex molecules like 4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine.

- Reactivity : Higher electrophilicity due to the electron-withdrawing trifluoromethyl group, accelerating coupling reactions .

Morpholine-Containing Agrochemiсals

4-(4,6-Dichloropyrimidin-2-yl)morpholine :

- Structure : Morpholine linked to a dichloropyrimidine ring.

- Key Differences : Chlorine atoms replace the trifluoromethylpyridinyl group.

- Application : Broad-spectrum fungicide. The dichloropyrimidine core disrupts fungal cell wall synthesis, while morpholine improves systemic distribution .

Biological Activity

4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F3N2O. The trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The compound features a morpholine ring substituted with a pyridine moiety, contributing to its biological efficacy.

Research indicates that this compound functions primarily as an inhibitor of key biochemical pathways:

- Phosphoinositide 3-Kinase (PI3K) : This pathway is vital in cancer biology and metabolic disorders. Compounds similar to this compound have been shown to inhibit PI3K activity, leading to reduced cell proliferation in cancer models .

- Mammalian Target of Rapamycin (mTOR) : Inhibition of mTOR is another critical mechanism, impacting cellular growth and metabolism. The morpholine component facilitates binding interactions with the mTOR complex, enhancing the compound's inhibitory activity .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound:

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the modulation of the PI3K/mTOR signaling pathway, showcasing its potential as a therapeutic agent in oncology .

- Antiparasitic Efficacy : Preliminary investigations into the antiparasitic properties of the compound revealed moderate efficacy against Plasmodium falciparum, the causative agent of malaria. The compound's ability to target specific metabolic pathways in parasites suggests potential for further development as an antimalarial drug .

Comparative Analysis

The unique structural characteristics of this compound set it apart from other similar compounds. Below is a comparative analysis highlighting its distinct features:

| Compound Name | Key Features |

|---|---|

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | Used as PI3K/mTOR inhibitors; lacks trifluoromethyl group |

| 4-(Difluoromethyl)pyridin-2-amine | Focuses on fluorinated derivatives; less lipophilic |

| 4-(Pyridin-2-yl)morpholine | Similar morpholine structure but without trifluoromethyl substitution |

The combination of a trifluoromethyl group with a morpholine-pyridine moiety imparts distinct chemical and biological properties not found in other compounds, enhancing its lipophilicity and interaction potential with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(trifluoromethyl)pyridin-3-yl)morpholine, and how can its purity be validated?

- The compound is typically synthesized via nickel-catalyzed cross-coupling reactions between morpholine derivatives and halogenated pyridines. For example, a protocol involving morpholine (3 equiv) and 4-bromoaryl substrates under catalytic conditions (e.g., Ni catalyst) yields the target compound . Purity validation requires HPLC (>95%), coupled with / NMR to confirm structural integrity. Discrepancies in spectral data (e.g., unexpected peaks) should prompt recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR is essential for confirming the morpholine ring’s proton environment (δ 3.5–4.0 ppm for N-CH groups). NMR identifies the trifluoromethyl group (δ -60 to -70 ppm). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C-F stretching at ~1100 cm) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- The -CF group enhances lipophilicity (logP) and metabolic stability, critical for pharmacokinetic optimization. Computational modeling (e.g., DFT calculations) can predict electronic effects on reactivity, such as increased electron-withdrawing behavior altering nucleophilic substitution rates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected shifts) be resolved during structural elucidation?

- Contradictions often arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to map - correlations. Compare experimental data with computational predictions (e.g., Gaussian-based simulations) to identify deviations caused by solvation or tautomerism . If unresolved, X-ray crystallography provides definitive structural confirmation .

Q. What strategies optimize catalytic efficiency in synthesizing this compound under mild conditions?

- Screen ligands (e.g., bipyridine) to enhance Ni-catalyzed coupling efficiency. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Kinetic studies (e.g., monitoring via in situ IR) can identify rate-limiting steps, while DOE (Design of Experiments) models optimize temperature/pH for yield improvement .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like kinases or GPCRs. Validate via fluorescence polarization assays for binding kinetics and cellular assays (e.g., IC determination in HEK293 cells). Discrepancies between in silico and in vitro results may indicate off-target effects or metabolite interference .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Surface adsorption effects (e.g., interaction with glassware) are quantified using microspectroscopic imaging (AFM-IR) . For photostability, expose to UV-Vis light and track degradation products.

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent biological activity across assay platforms?

- Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding). Control for assay-specific variables: solvent (DMSO concentration ≤0.1%), cell line viability, and batch-to-batch compound variability. Statistical analysis (ANOVA) identifies outliers, while meta-analysis of historical data resolves systemic errors .

Q. What experimental designs mitigate synthetic byproduct formation during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.